molecular formula C4H6BrNO4 B13416935 Ethylbromonitroacetate CAS No. 6653-28-7

Ethylbromonitroacetate

Cat. No.: B13416935
CAS No.: 6653-28-7
M. Wt: 212.00 g/mol
InChI Key: LWSZLBNYFWTRQY-UHFFFAOYSA-N
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Description

Ethylbromonitroacetate is an organic compound with the molecular formula C4H6BrNO4. It is a derivative of nitroacetic acid, where the hydrogen atom of the nitro group is replaced by an ethyl group. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylbromonitroacetate can be synthesized through the bromination of ethyl nitroacetate. The process involves the reaction of ethyl nitroacetate with bromine in the presence of a catalyst such as acetic acid. The reaction is typically carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination reactors where ethyl nitroacetate is continuously fed into the reactor along with bromine. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethylbromonitroacetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The nitro group in this compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions at room temperature.

    Reduction Reactions: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group. The reaction is carried out under high pressure and temperature.

    Oxidation Reactions: Potassium permanganate in an acidic medium is used for the oxidation of the ethyl group. The reaction is carried out at elevated temperatures.

Major Products Formed

    Substitution Reactions: Products include ethylhydroxynitroacetate, ethylaminonitroacetate, and ethylthiolnitroacetate.

    Reduction Reactions: The major product is ethylbromoaminoacetate.

    Oxidation Reactions: The major product is ethylbromocarboxylic acid.

Scientific Research Applications

Ethylbromonitroacetate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is used in the development of new drugs and as a reagent in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ethylbromonitroacetate involves its ability to act as an alkylating agent. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This alkylation can result in the inhibition of enzyme activity, disruption of cellular processes, and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    Ethylbromoacetate: Similar in structure but lacks the nitro group.

    Ethylchloroacetate: Similar in structure but has a chlorine atom instead of a bromine atom.

    Ethylbromodifluoroacetate: Similar in structure but has two fluorine atoms in place of the nitro group.

Uniqueness

Ethylbromonitroacetate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and chemical properties. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable intermediate in the production of various chemical products.

Properties

IUPAC Name

ethyl 2-bromo-2-nitroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrNO4/c1-2-10-4(7)3(5)6(8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSZLBNYFWTRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C([N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985143
Record name Ethyl bromo(nitro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6653-28-7, 6060-97-5
Record name Ethyl bromo(nitro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMO-NITRO-ACETIC ACID ETHYL ESTER
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